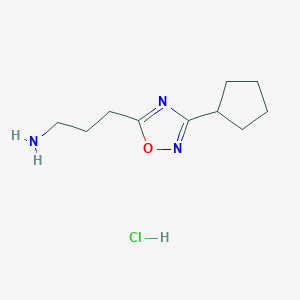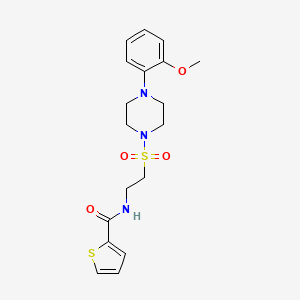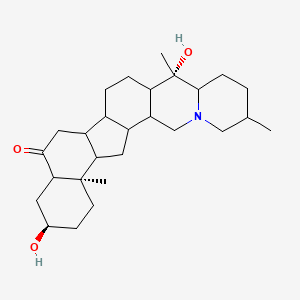
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as CFTR inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has gained significant attention due to its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across the cell membrane.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor works by binding to the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and modulating its activity. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a chloride channel that is responsible for the transport of chloride ions across the cell membrane. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor binds to the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and stabilizes its closed state, leading to a decrease in chloride ion transport across the cell membrane.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to have several biochemical and physiological effects, including improving lung function, reducing airway inflammation, and increasing the transport of chloride ions across the cell membrane. N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has several advantages for laboratory experiments, including its ability to modulate the activity of the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein, which is involved in various physiological processes. However, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has some limitations, including its specificity for the N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide protein and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor, including the development of more potent and selective N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitors, the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor in other diseases, and the elucidation of the molecular mechanisms underlying the activity of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor. Additionally, the use of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor in combination with other drugs may lead to improved therapeutic outcomes in various diseases.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor involves several steps, including the reaction of 4-chloro-2-fluoroaniline with piperidine, followed by the reaction with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma. In cystic fibrosis, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to improve lung function by increasing the transport of chloride ions across the cell membrane, leading to improved hydration of the airway surface. In COPD and asthma, N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide inhibitor has been shown to reduce airway inflammation and improve lung function.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-11-4-5-13(12(18)8-11)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTHDRGCRQJOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)
![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)
![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)


![1,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-4-carboxylic acid](/img/structure/B2403321.png)
![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)

![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)